(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a chloro and methoxy group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkoxy, amino, or thiol groups.
Scientific Research Applications
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Chloro-4-methoxyphenyl)propylamine: Lacks the double bond in the prop-2-enylamine structure.
(1S)-1-(3-Chloro-4-methoxyphenyl)ethanamine: Has a shorter carbon chain.
(1S)-1-(3-Chloro-4-methoxyphenyl)but-2-enylamine: Has a longer carbon chain.
Uniqueness
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enylamine moiety, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3/t9-/m0/s1 |
InChI Key |
AEZHBUGGVGAZEA-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C=C)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)N)Cl |
Origin of Product |
United States |
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